[1-(1-Adamantylmethyl)propyl]amine hydrochloride
Overview
Description
“[1-(1-Adamantylmethyl)propyl]amine hydrochloride” is a chemical compound with the molecular formula C14H26ClN . It is used in scientific research and has various applications, including drug development, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms ©, 26 hydrogen atoms (H), one nitrogen atom (N), and one chlorine atom (Cl). The molecular weight is 243.81594 .Physical and Chemical Properties Analysis
“this compound” is a clear, colorless to very slightly yellow liquid . Amines, in general, often have relatively diminished solubility in water, although they retain their solubility in other organic solvents .Scientific Research Applications
Pharmacological Applications
- Adamantane-based scaffolds, such as "[1-(1-Adamantylmethyl)propyl]amine hydrochloride," have shown potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. The structural uniqueness of adamantane derivatives contributes to their pharmacological efficacy against these conditions, surpassing well-known compounds like amantadine and memantine in some aspects (Dembitsky, Gloriozova, & Poroikov, 2020).
Synthetic and Structural Insights
- The synthetic route involving chloral and substituted anilines has been explored to yield novel adamantane derivatives. This process highlights the versatile reactivity of adamantane-based compounds under different conditions, potentially leading to a range of structurally diverse and functionally rich derivatives (Issac & Tierney, 1996).
Environmental Impact and Removal Techniques
- The study of emerging contaminants such as parabens, which share functional similarities with adamantane derivatives, underscores the importance of assessing the environmental fate and behavior of such compounds. Advanced oxidation processes have been identified as effective means for degrading persistent organic pollutants, including nitrogen-containing compounds, in aquatic environments (Bhat & Gogate, 2021).
Analytical Methods for Detection
- Molecular methods for detecting biogenic amine-producing bacteria in foods highlight the relevance of adamantane-based compounds in food safety. Such methodologies could potentially be adapted for monitoring the presence and activity of adamantane derivatives in various matrices, ensuring their safe and controlled use (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-Adamantanamine hydrochloride, indicates that it is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may damage fertility or the unborn child . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and to not breathe dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
1-(1-adamantyl)butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-13H,2-9,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYFLGXTEQSGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC12CC3CC(C1)CC(C3)C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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